JC124

Catalog No.
S531166
CAS No.
M.F
C17H19ClN2O4S
M. Wt
382.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JC124

Product Name

JC124

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

InChI

InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21)

InChI Key

LXYPQRJNQPYTQW-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC

Solubility

Soluble in DMSO

Synonyms

JC124; JC-124; JC 124;

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC

Description

The exact mass of the compound 5-Chloro-2-methoxy-N-(4-(N-methylsulfamoyl)phenethyl)benzamide is 382.0754 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem Entry: The National Institutes of Health's PubChem database provides some basic information on the compound, including its structure, synonyms, and some physical and chemical properties []. However, there are no citations for published research associated with this compound on PubChem.
  • Limited Commercial Availability: Several chemical suppliers list 5-Chloro-2-methoxy-N-(4-(N-methylsulfamoyl)phenethyl)benzamide in their catalogs, but information on its applications is not provided [, ].

JC124 is a novel small molecule compound classified as a NLRP3 inflammasome inhibitor. This compound was developed based on the structure of glyburide and is part of a class of sulfonamide analogs designed to selectively inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. JC124 has shown promise in various preclinical models, particularly in its ability to modulate inflammatory pathways associated with neurodegenerative diseases like Alzheimer's disease and acute myocardial infarction .

Focused on optimizing the sulfonamide moiety and phenyl domains to enhance biological activity. The initial steps include the condensation of 2-phenylethylamine with appropriate sulfonyl chlorides under controlled conditions. Subsequent modifications involve systematic variations in substituents to explore structure-activity relationships (SAR) that inform further optimization .

In vivo studies have demonstrated that JC124 significantly reduces inflammatory responses in models of traumatic brain injury and Alzheimer's disease. It decreases the number of degenerating neurons and inflammatory cell infiltration while also reducing levels of IL-1β . In models of acute myocardial infarction, JC124 treatment has been shown to block inflammasome formation and reduce myocardial infarct size without inducing hypoglycemia, highlighting its therapeutic potential .

JC124 is being investigated for its potential applications in treating various inflammatory conditions, particularly neurodegenerative diseases like Alzheimer's disease and acute myocardial infarction. Its ability to selectively inhibit the NLRP3 inflammasome positions it as a candidate for therapies aimed at reducing chronic inflammation associated with these conditions .

JC124 has been shown to directly interact with the NLRP3 protein through photoaffinity labeling techniques. This interaction is crucial for its inhibitory action on inflammasome formation. Unlike other inhibitors such as MCC950, JC124 appears to bind differently within the NLRP3 complex, suggesting unique mechanistic pathways that warrant further investigation .

Several compounds share structural or functional similarities with JC124, particularly those targeting the NLRP3 inflammasome. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
MCC950Selective NLRP3 inhibitorBinds to ATP-hydrolysis motif
GlyburideSulfonylurea; indirectly affects NLRP3Primarily used for diabetes management
CP-456773Inhibits IL-1β processing via NLRP3Potent against ATP-induced IL-1β
VX-765Caspase-1 inhibitorTargets multiple pathways beyond NLRP3

JC124's unique structural modifications allow it to exhibit selective inhibition of NLRP3 without affecting other pathways, making it a promising candidate for specific therapeutic interventions in inflammatory diseases .

Molecular Formula and Weight Analysis

JC124’s molecular formula is C₁₇H₁₉ClN₂O₄S, with a molecular weight of 382.86 g/mol. The structure comprises a benzamide core substituted with a 2-methoxy and 5-chloro group, linked via a phenethyl chain to a sulfonamide moiety. The SMILES notation, CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1, confirms this connectivity.

PropertyValueSource
Molecular FormulaC₁₇H₁₉ClN₂O₄S
Molecular Weight382.86 g/mol
SMILESCNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1

Spectroscopic Characterization (NMR, MS)

While explicit NMR or mass spectrometry (MS) data for JC124 are not directly reported in the literature, its structural analogues provide insights into its spectroscopic profile. For example, compound 2 (a JC124 derivative) exhibits characteristic ¹H NMR signals at δ 8.18 (t, J = 5.58 Hz, 1H), 7.70−7.74 (m, 3H), and 3.81 (s, 3H), corresponding to the benzamide and methoxy groups. ¹³C NMR data for similar compounds reveal peaks at δ 164.9 (C=O), 156.9 (OCH₃), and 144.4 (C-Cl).

Key Observations:

  • Benzamide Core: Resonances for the amide proton (δ 8.18–8.24) and aromatic protons (δ 7.70–7.74).
  • Sulfonamide Moiety: Peaks for the N-methyl group (δ 2.94–2.41) and sulfonamide sulfur (δ 144.4–145.7).
  • Chlorine Substituent: Deshielded aromatic protons near δ 7.77 (d, J = 8.33 Hz).

Solubility and Stability Profiles

JC124 demonstrates moderate solubility in polar aprotic solvents. Key solubility data include:

SolventConcentration (mg/mL)ConditionsSource
DMSO225–250pH 3 (HCl), ultrasonication
DMSO (10 mM solution)10 mM in DMSO (pH adjusted)Storage at -80°C for ≤6 months

Stability:

  • Powder: Stable at -20°C for ≥3 years.
  • Solution: DMSO solutions remain stable at -80°C for ≤1 year.

Synthetic Pathways and Optimization

Key Intermediate Synthesis Strategies

JC124 is synthesized via a two-step convergent approach:

  • Benzamide Core Preparation:

    • Intermediate A: 5-Chloro-2-methoxybenzoic acid undergoes amidation with 4-(N-methylsulfamoyl)phenethylamine.
    • Reaction Conditions: Coupling agents (e.g., EDC/HOBt) in DMF or dichloromethane, followed by purification via column chromatography.
  • Sulfonamide Moiety Introduction:

    • Intermediate B: 4-(N-Methylsulfamoyl)phenethylamine is synthesized by reacting 4-aminophenethylamine with methylsulfonyl chloride in basic conditions.
StepReagents/ConditionsYieldSource
Amidation (Core)EDC/HOBt, DMF, RT, 12 h65–75%
Sulfonamide FormationMeSO₂Cl, Et₃N, CH₂Cl₂, 0°C60–70%

Catalytic and Reaction Condition Optimization

Synthetic optimization focuses on improving yield and selectivity:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Temperature Control: Sulfonamide formation is performed at 0°C to minimize side reactions (e.g., over-alkylation).
  • Catalyst-Free Reactions: Direct coupling of benzamide precursors eliminates catalyst-related impurities, simplifying purification.

Purity Assessment via HPLC and Chromatographic Methods

Purity is quantified using reversed-phase HPLC with UV detection (e.g., 254 nm):

ParameterValueSource
ColumnC18, 150 × 4.6 mm, 5 μm
Mobile PhaseACN/H₂O (0.1% TFA) gradient
Retention Time~8–10 min (JC124 analogues)
Purity Threshold≥95% (area under curve)

Integration Challenges:

  • Peak Broadening: Controlled via optimized injection volumes (≤5 µL) and flow rates (1–2 mL/min).
  • Baseline Noise: Mitigated by adjusting detector sensitivity and using low-noise acquisition software.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

382.0754060 g/mol

Monoisotopic Mass

382.0754060 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Fulp J, He L, Toldo S, Jiang Y, Boice A, Guo C, Li X, Rolfe A, Sun D, Abbate A, Wang XY, Zhang S. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. J Med Chem. 2018 Jun 18. doi: 10.1021/acs.jmedchem.8b00733. [Epub ahead of print] PubMed PMID: 29877709.
2. 1: Yin J, Zhao F, Chojnacki JE, Fulp J, Klein WL, Zhang S, Zhu X. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer's Disease. Mol Neurobiol. 2018 Mar;55(3):1977-1987. doi: 10.1007/s12035-017-0467-9. Epub 2017 Mar 2. PubMed PMID: 28255908; PubMed Central PMCID: PMC5585057.

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